4-Ethyl 1-methyl 2-nitroterephthalate
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Overview
Description
4-Ethyl 1-methyl 2-nitroterephthalate is an organic compound with the molecular formula C11H11NO6 and a molecular weight of 253.21 g/mol . This compound is a derivative of terephthalic acid, where the ethyl and methyl groups are substituted at the 4 and 1 positions, respectively, and a nitro group is attached at the 2 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate typically involves the esterification of terephthalic acid derivatives. One common method is the reaction of 4-ethyl terephthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The nitro group is then introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl 1-methyl 2-nitroterephthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-Ethyl 1-methyl 2-aminoterephthalate.
Substitution: Various substituted esters or amides.
Oxidation: 4-Carboxy 1-methyl 2-nitroterephthalate.
Scientific Research Applications
4-Ethyl 1-methyl 2-nitroterephthalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl 1-methyl 2-nitroterephthalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
- 1-Methyl 2-nitroterephthalate
- 4-Ethyl 2-nitroterephthalate
- 4-Methyl 2-nitroterephthalate
Comparison: 4-Ethyl 1-methyl 2-nitroterephthalate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
CAS No. |
218590-76-2 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-O-ethyl 1-O-methyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H11NO6/c1-3-18-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)16/h4-6H,3H2,1-2H3 |
InChI Key |
YGHQXPZCFIGLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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